Lipophilicity (logP) Comparison: N-Isopropyl vs. N-Unsubstituted Analog
The target compound 2-(4-(N-isopropylsulfamoyl)phenoxy)acetic acid exhibits a computed logP of 0.8966 , compared to -0.163 for the unsubstituted 2-(4-sulfamoylphenoxy)acetic acid [1]. This represents a ΔlogP of +1.06, indicating substantially higher lipophilicity conferred by the N-isopropyl substituent.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.8966 (Fluorochem); logP = 0.8367 (ChemScene) |
| Comparator Or Baseline | 2-(4-sulfamoylphenoxy)acetic acid (CAS 7383-14-4): logP = -0.163 |
| Quantified Difference | ΔlogP ≈ +1.06 (target minus unsubstituted) |
| Conditions | Computed/predicted logP values from vendor technical datasheets and online chemical databases |
Why This Matters
A one-log-unit increase in lipophilicity can significantly enhance membrane permeability, making the N-isopropyl analog more suitable for cell-based assays and intracellular target engagement studies where the unsubstituted analog may fail to penetrate lipid bilayers.
- [1] ChemBase. 2-(4-sulfamoylphenoxy)acetic acid (CAS 7383-14-4). Hydrophobicity (logP): -0.163. View Source
